molecular formula C17H21NO5 B2375630 (R)-2-Benzyl 1-tert-butyl 5-oxopyrrolidine-1,2-dicarboxylate CAS No. 400626-71-3

(R)-2-Benzyl 1-tert-butyl 5-oxopyrrolidine-1,2-dicarboxylate

Cat. No. B2375630
CAS RN: 400626-71-3
M. Wt: 319.357
InChI Key: TZNBTMCEMLXYEM-CYBMUJFWSA-N
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Description

“®-2-Benzyl 1-tert-butyl 5-oxopyrrolidine-1,2-dicarboxylate” is a chemical compound with the molecular formula C17H21NO5. It is a solid substance .


Molecular Structure Analysis

The InChI code for “®-2-Benzyl 1-tert-butyl 5-oxopyrrolidine-1,2-dicarboxylate” is 1S/C17H21NO5/c1-17(2,3)23-16(21)18-13(9-10-14(18)19)15(20)22-11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3/t13-/m1/s1 . This code provides a way to encode molecular information and to facilitate the search for such information in databases and on the web.


Physical And Chemical Properties Analysis

“®-2-Benzyl 1-tert-butyl 5-oxopyrrolidine-1,2-dicarboxylate” is a solid substance . It should be stored in a sealed container in a dry environment at 2-8°C .

Scientific Research Applications

Supramolecular Arrangement Studies

(R)-2-Benzyl 1-tert-butyl 5-oxopyrrolidine-1,2-dicarboxylate and its analogs have been studied for their diverse supramolecular arrangements. These compounds, despite lacking a hydrogen bond donor and acceptor system, form fascinating supramolecular assemblies through weak interactions like C-H⋯O and C-H⋯π. Such studies offer insights into the structural behaviors of these compounds, highlighting their potential in materials science and molecular engineering (Samipillai et al., 2016).

Chiral Auxiliary Applications

These compounds are also used as chiral auxiliaries in organic synthesis. For instance, they've been used in the synthesis of different chiral compounds, such as dipeptide synthesis, demonstrating their versatility in stereoselective reactions (Studer et al., 1995).

Synthesis of Complex Molecules

Their application extends to the synthesis of complex molecules, such as pyrrolidine derivatives. These processes involve multiple steps and offer pathways for producing various pharmacologically relevant compounds (Honma et al., 1989).

Development of Catalytic Systems

(R)-2-Benzyl 1-tert-butyl 5-oxopyrrolidine-1,2-dicarboxylate and related compounds have been explored in the development of catalytic systems, such as those used in asymmetric hydrogenation. These studies contribute to the field of catalysis, especially in creating enantioselective catalysts (Imamoto et al., 2012).

Radioligand Synthesis

In radiopharmacy, derivatives of (R)-2-Benzyl 1-tert-butyl 5-oxopyrrolidine-1,2-dicarboxylate have been synthesized for use as radioligands. This highlights their potential in medical imaging and pharmaceutical research (Gao et al., 2018).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, eye irritation, and may cause respiratory irritation . The precautionary statements associated with it are P280 (wear protective gloves/protective clothing/eye protection/face protection) and P261 (avoid breathing dust/fume/gas/mist/vapors/spray) .

properties

IUPAC Name

2-O-benzyl 1-O-tert-butyl (2R)-5-oxopyrrolidine-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO5/c1-17(2,3)23-16(21)18-13(9-10-14(18)19)15(20)22-11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3/t13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZNBTMCEMLXYEM-CYBMUJFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C(CCC1=O)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@H](CCC1=O)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-Benzyl 1-tert-butyl 5-oxopyrrolidine-1,2-dicarboxylate

CAS RN

400626-71-3
Record name (R)-2-benzyl 1-tert-butyl 5-oxopyrrolidine-1,2-dicarboxylate
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